Demethylwedelolactone is a natural product found in Hypericum erectum, Eclipta alba, and other organisms with data available.
Demethylwedelolactone
CAS No.: 6468-55-9
Cat. No.: VC21343638
Molecular Formula: C15H8O7
Molecular Weight: 300.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6468-55-9 |
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Molecular Formula | C15H8O7 |
Molecular Weight | 300.22 g/mol |
IUPAC Name | 1,3,8,9-tetrahydroxy-[1]benzofuro[3,2-c]chromen-6-one |
Standard InChI | InChI=1S/C15H8O7/c16-5-1-9(19)13-11(2-5)22-15(20)12-6-3-7(17)8(18)4-10(6)21-14(12)13/h1-4,16-19H |
Standard InChI Key | LUTYTNLPIUCKBJ-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C2C(=C1O)C3=C(C4=CC(=C(C=C4O3)O)O)C(=O)O2)O |
Chemical Properties and Structure
Demethylwedelolactone (DWEL) is classified as a coumestan compound, characterized by its unique benzofuro[3,2-c]benzopyran-6-one structure. It exists in both its natural form and as various derivatives, including the sulfated form.
Basic Chemical Information
The basic chemical information for demethylwedelolactone is summarized in the following table:
Parameter | Demethylwedelolactone | Demethylwedelolactone Sulfate |
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CAS Number | 6468-55-9 | 1318240-80-0 |
Molecular Formula | C₁₅H₈O₇ | C₁₅H₈O₁₀S |
Molecular Weight | 300.22 g/mol | 380.28 g/mol |
IUPAC Name | 1,3,8,9-Tetrahydroxy-6H-benzofuro[3,2-c]benzopyran-6-one | Demethylwedelolactone 3-sulfate |
Synonyms | Norwedelolactone, Desmethylwedelolactone, 1,3,8,9-Tetrahydroxycoumestan | Demethylwedelolactone 3-sulfate |
Demethylwedelolactone derives its name from being a demethylated form of wedelolactone, another bioactive coumestan compound . The compound features a complex heterocyclic structure with multiple hydroxyl groups, which contribute to its biological activities and chemical properties.
Physical Properties
Physical Characteristics
Demethylwedelolactone presents as a yellow powder with distinctive physical and solubility properties that are significant for research and pharmaceutical applications.
Property | Value |
---|---|
Physical Appearance | Yellow powder |
Melting Point | >360°C |
Boiling Point | 531.4±35.0°C (Predicted) |
Density | 1.827±0.06 g/cm³ (Predicted) |
pKa | 7.07±0.20 (Predicted) |
Solubility Profile
The solubility profile of demethylwedelolactone is important for experimental design and formulation considerations:
Compound Form | Solubility |
---|---|
Demethylwedelolactone | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone |
Demethylwedelolactone Sulfate | Soluble in methanol, ethanol, ethyl acetate; slightly soluble in petroleum ether; insoluble in water |
Biological Activities
Anti-cancer Properties
Demethylwedelolactone has demonstrated significant anti-cancer activities, particularly against breast cancer cells. The compound exhibits multiple mechanisms that contribute to its potential as an anti-cancer agent.
Research has shown that DWEL exhibits potent anti-invasive effects on human MDA-MB-231 breast cancer cells, which are highly invasive and metastatic . These effects are observed at sub-lethal or non-toxic concentrations, making DWEL particularly interesting for potential therapeutic applications.
Mechanism of Action
The anti-cancer activities of demethylwedelolactone are mediated through several molecular pathways:
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Inhibition of matrix metalloproteinases (MMPs) - DWEL reduces the activity and expression of MMP-2 and MMP-9, which are enzymes involved in extracellular matrix degradation and cancer cell invasion .
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Modulation of signaling pathways - DWEL blocks the IκB-α/NFκB and MEK/ERK signaling pathways, which are critical for cancer cell migration, invasion, and survival .
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Inhibition of focal adhesion kinase (FAK) - Treatment with DWEL leads to reduced phosphorylation of FAK, which plays a key role in cell motility and invasion .
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Suppression of anchorage-independent growth - DWEL inhibits colony formation in soft agar assays, indicating its ability to prevent cancer cell proliferation under conditions that mimic metastatic dissemination .
Research Findings
Effects on Breast Cancer Cells
Studies on MDA-MB-231 breast cancer cells have provided valuable insights into the anti-cancer properties of demethylwedelolactone. Key findings include:
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Cytotoxicity: WEL and DWEL exhibited significant cytotoxicity at concentrations of 25-100 μM after 24 hours of treatment .
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Cell Motility Inhibition: In scratch motility assays, DWEL-treated cells showed significantly decreased wound closure activity compared to untreated cells .
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Cytoskeletal Alterations: DWEL treatment led to disruption of the actin cytoskeleton, which is critical for cell movement and invasion .
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Invasion Inhibition: Boyden chamber assays demonstrated that DWEL pretreatment decreased the invasive capacity of MDA-MB-231 cells in a dose-dependent manner .
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MMP Inhibition: DWEL inhibited MMP-2 and MMP-9 activity, which correlates with reduced metastatic potential of tumor cells .
In Vivo Studies
The anti-metastatic effects of demethylwedelolactone have been corroborated by in vivo studies using nude mice models:
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Lung Colonization: DWEL treatment suppressed the ability of MDA-MB-231 cells to colonize the lungs of nude mice following intravenous injection .
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Metastasis Reduction: Histological examination revealed that DWEL-treated groups exhibited reduced metastasis compared to control groups .
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Tumor Burden: Both the size and total weight of lungs were significantly decreased in DWEL-treated groups compared to positive control groups, indicating reduced tumor burden .
These findings provide compelling evidence for the anti-metastatic potential of demethylwedelolactone and its derivatives in vivo.
Comparative Efficacy
Research indicates that demethylwedelolactone (DWEL) exhibits more potent anti-invasive and kinase inhibitory effects than its related compound wedelolactone (WEL) . This comparative advantage makes DWEL particularly interesting for further development as an anti-cancer agent.
The enhanced potency of DWEL may be attributed to structural differences that affect its binding affinity to target proteins and its ability to modulate key signaling pathways involved in cancer progression.
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